[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate
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Overview
Description
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a xanthene core, and methoxy-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The xanthene core is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the esterification of the carboxylate group with the oxazole derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and methoxy groups may facilitate binding to specific sites, leading to modulation of biological pathways. The xanthene core may contribute to the compound’s stability and overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in having methoxy-substituted phenyl groups.
Phenethylamine: Shares the phenyl and ethylamine structure.
Xanthene derivatives: Compounds with a xanthene core, used in various applications.
Uniqueness
What sets [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate apart is its combination of an oxazole ring with a xanthene core, along with methoxy-substituted phenyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6/c1-29-22-12-11-16(13-24(22)30-2)23-14-17(27-33-23)15-31-26(28)25-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)25/h3-14,25H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNARXXLPUAUFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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